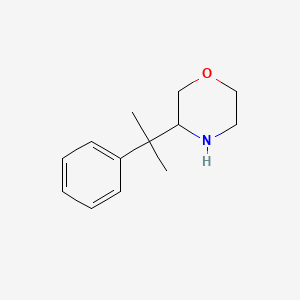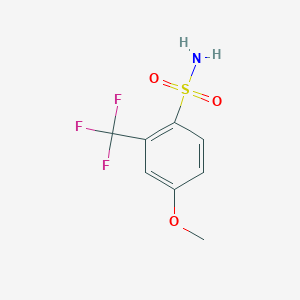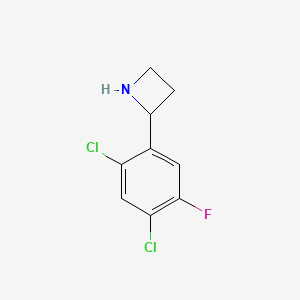
2-(2,4-Dichloro-5-fluorophenyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichloro-5-fluorophenyl)azetidine is a synthetic organic compound with the molecular formula C9H8Cl2FN It is characterized by the presence of an azetidine ring substituted with a 2,4-dichloro-5-fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: . This method is highly efficient for constructing functionalized azetidines. The reaction conditions often require photochemical activation and can be optimized for high regio- and stereoselectivity.
Industrial Production Methods: Industrial production of 2-(2,4-dichloro-5-fluorophenyl)azetidine may involve large-scale photochemical reactors to facilitate the aza Paternò–Büchi reaction. The process can be scaled up by ensuring consistent light exposure and maintaining optimal reaction conditions to achieve high yields.
化学反応の分析
Types of Reactions: 2-(2,4-Dichloro-5-fluorophenyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the azetidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can lead to different oxidation states of the nitrogen atom.
科学的研究の応用
2-(2,4-Dichloro-5-fluorophenyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2,4-dichloro-5-fluorophenyl)azetidine involves its interaction with molecular targets through its azetidine ring. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to target molecules .
類似化合物との比較
- 2-(2,4-Dichloro-5-fluorophenyl)aziridine
- 2-(2,4-Dichloro-5-fluorophenyl)pyrrolidine
- 2-(2,4-Dichloro-5-fluorophenyl)piperidine
Comparison: Compared to these similar compounds, 2-(2,4-dichloro-5-fluorophenyl)azetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical properties and reactivity. The smaller ring size results in higher ring strain, making it more reactive in certain chemical reactions. Additionally, the presence of both chlorine and fluorine atoms enhances its potential for forming strong interactions with biological targets .
特性
分子式 |
C9H8Cl2FN |
|---|---|
分子量 |
220.07 g/mol |
IUPAC名 |
2-(2,4-dichloro-5-fluorophenyl)azetidine |
InChI |
InChI=1S/C9H8Cl2FN/c10-6-4-7(11)8(12)3-5(6)9-1-2-13-9/h3-4,9,13H,1-2H2 |
InChIキー |
UVVKHXGTMMOPDZ-UHFFFAOYSA-N |
正規SMILES |
C1CNC1C2=CC(=C(C=C2Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


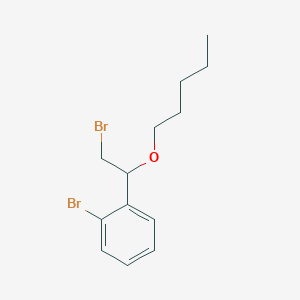
![4-[4-(Propan-2-yloxy)phenoxy]piperidine](/img/structure/B13525304.png)
![1-Fluorospiro[2.3]hexan-5-amine](/img/structure/B13525305.png)
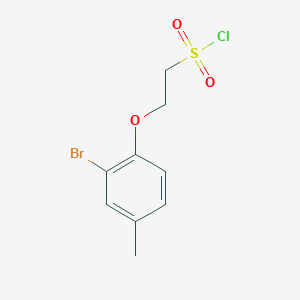
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine](/img/structure/B13525313.png)
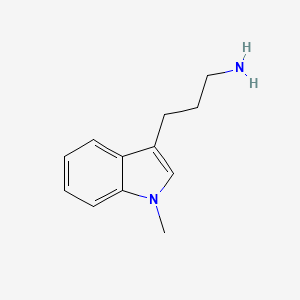

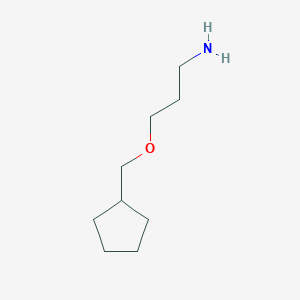

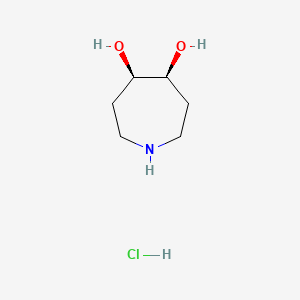
![(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B13525347.png)
